molecular formula C18H28BrNO3 B12566013 Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- CAS No. 188658-57-3

Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)-

Cat. No.: B12566013
CAS No.: 188658-57-3
M. Wt: 386.3 g/mol
InChI Key: IGAWZOMYLSSXHA-UHFFFAOYSA-N
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Description

Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a bromobutoxy group, a methoxy group, and two isopropyl groups. Its molecular formula is C18H28BrNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- typically involves multiple steps. One common method includes the following steps:

    Preparation of 4-bromobutoxy intermediate: This involves the reaction of 4-bromobutanol with a suitable base to form the 4-bromobutoxy group.

    Attachment of the 4-bromobutoxy group to the benzamide core: This step involves the reaction of the 4-bromobutoxy intermediate with a benzamide derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobutoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The bromobutoxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-dimethyl-: Similar structure but with dimethyl groups instead of isopropyl groups.

    Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-diethyl-: Similar structure but with diethyl groups instead of isopropyl groups.

Uniqueness

Benzamide, 4-(4-bromobutoxy)-3-methoxy-N,N-bis(1-methylethyl)- is unique due to the presence of the isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of the bromobutoxy and methoxy groups also contributes to its distinct properties.

Properties

CAS No.

188658-57-3

Molecular Formula

C18H28BrNO3

Molecular Weight

386.3 g/mol

IUPAC Name

4-(4-bromobutoxy)-3-methoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C18H28BrNO3/c1-13(2)20(14(3)4)18(21)15-8-9-16(17(12-15)22-5)23-11-7-6-10-19/h8-9,12-14H,6-7,10-11H2,1-5H3

InChI Key

IGAWZOMYLSSXHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCBr)OC

Origin of Product

United States

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